

An In-depth Technical Guide to H-89 Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-89 dihydrochloride hydrate*

Cat. No.: *B1255374*

[Get Quote](#)

Introduction: **H-89 dihydrochloride hydrate** is a potent, cell-permeable, and widely utilized chemical inhibitor in biomedical research.[1] Initially characterized as a highly selective and potent inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA), it has been instrumental in elucidating the roles of PKA in a vast array of cellular processes.[1] Its mechanism involves competitive binding at the ATP site of the PKA catalytic subunit.[1][2] However, extensive research has revealed that H-89 also affects other kinases and cellular targets, making a thorough understanding of its molecular profile crucial for the accurate interpretation of experimental results.[2] This guide provides a comprehensive overview of the molecular structure, mechanism of action, and experimental applications of **H-89 dihydrochloride hydrate** for researchers, scientists, and drug development professionals.

Molecular and Chemical Properties

H-89 is an isoquinoline sulfonamide derivative.[1][3] The dihydrochloride hydrate form enhances its solubility for experimental use. Its chemical and physical properties are summarized below.

Table 1: Chemical Identification of **H-89 Dihydrochloride Hydrate**

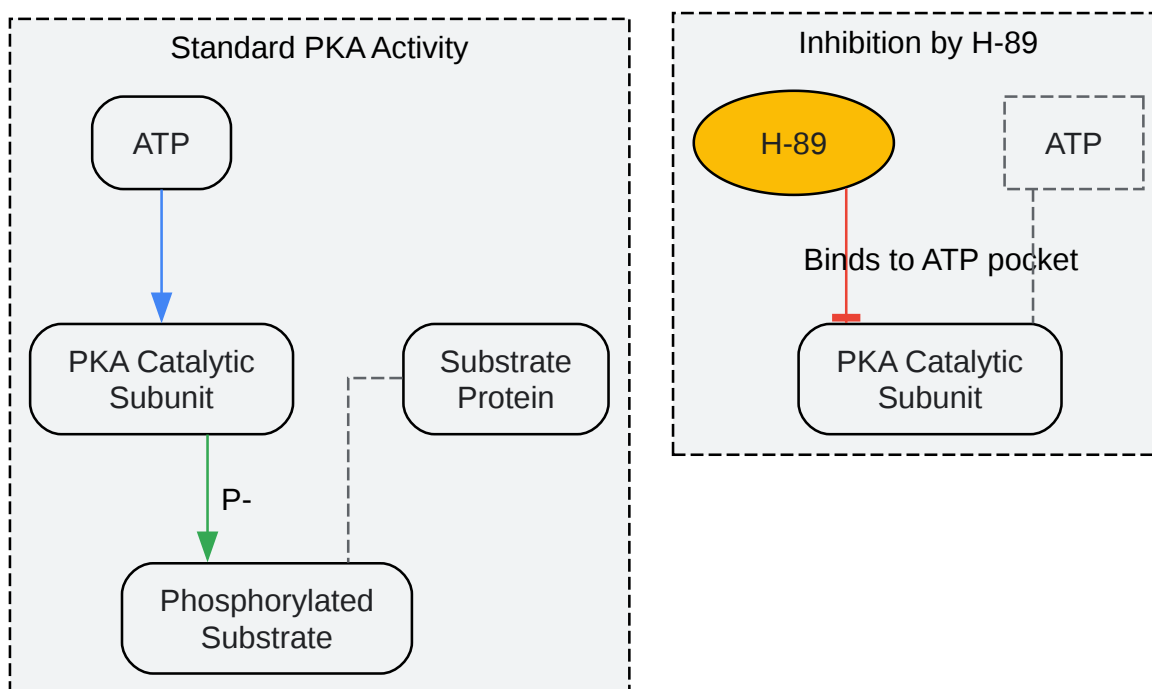
Identifier	Value	Reference
IUPAC Name	N-[2-[[<i>(E)</i> -3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride	[4]
Synonyms	H-89 2HCl, Protein Kinase Inhibitor H-89	[4][5][6]
CAS Number	130964-39-5	[7]
Molecular Formula	C ₂₀ H ₂₀ BrN ₃ O ₂ S · 2HCl · xH ₂ O	
Molecular Weight	519.28 g/mol (anhydrous basis)	[7]
InChI Key	GKFFJFGBWAGAFD-HZBIHQSRSA-N	
SMILES	O.Cl.Cl.BrC1ccc(C=C\CNCCN S(=O) (=O)c2cccc3cnccc23)cc1	

Table 2: Physical and Solubility Properties of **H-89 Dihydrochloride Hydrate**

Property	Value	Reference
Appearance	White to off-white crystalline solid or powder	[5]
Purity	≥98% (by HPLC)	[5][7]
Solubility	DMSO: ≥51.9 mg/mL (100 mM)	[7][8][9][10]
Water: ~13-25 mg/mL	[7]	[5][7][9]
Ethanol: ~0.15-2 mg/mL	[6][9]	
Storage Conditions	Store at 2-8°C or -20°C, desiccated. Protect from light.	

Mechanism of Action

H-89's primary mechanism of action is the potent and reversible inhibition of the PKA catalytic subunit. It functions as an ATP-competitive inhibitor, binding to the ATP pocket on the kinase and thereby preventing the phosphorylation of PKA substrates.[1][11] While its affinity for PKA is high, H-89 is not entirely specific and can inhibit a range of other kinases, particularly at higher concentrations. This promiscuity is a critical consideration in experimental design.



[Click to download full resolution via product page](#)

Caption: ATP-competitive inhibition of PKA by H-89.

Table 3: Kinase Inhibition Profile of H-89

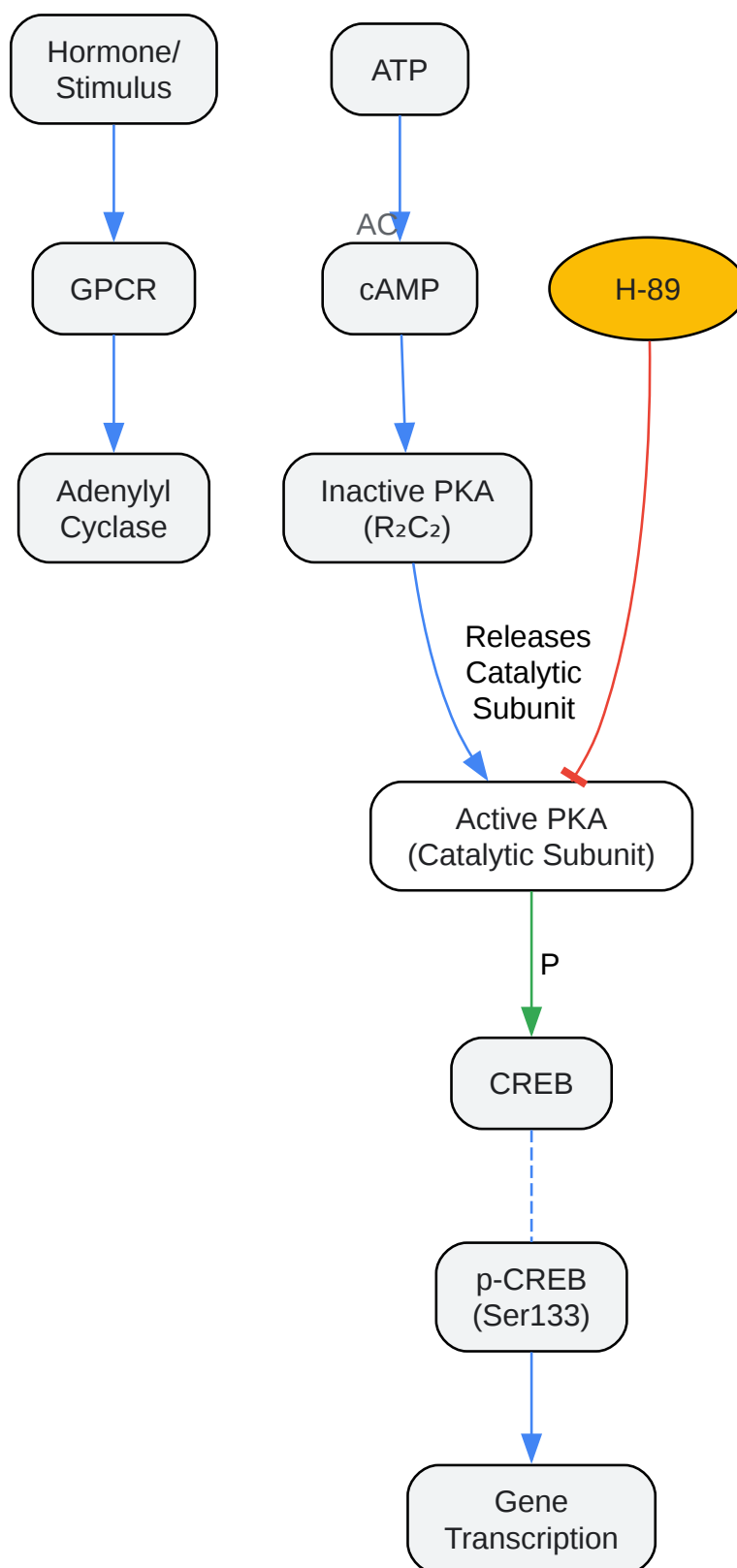
Kinase Target	Inhibition Constant (K _i)	50% Inhibitory Concentration (IC ₅₀)	Reference
Protein Kinase A (PKA)	48 nM	48 - 135 nM	[1] [2] [7] [8] [11] [12]
S6 Kinase 1 (S6K1)	-	80 nM	[2] [6] [7] [8]
Mitogen- and Stress-activated Kinase 1 (MSK1)	-	120 nM	[2] [6] [7] [8]
Rho-associated Kinase II (ROCKII)	-	270 nM	[2] [6] [7] [8]
Protein Kinase G (PKG)	0.48 μM	-	[8]
Protein Kinase Bα (PKBα / Akt)	-	2.6 μM	[2] [6] [7] [8]
MAPK-activated Protein Kinase 1b (MAPKAP-K1b)	-	2.8 μM	[2] [7] [8]
Myosin Light Chain Kinase (MLCK)	28.3 μM	-	[13]
Protein Kinase C (PKC)	31.7 μM	-	[13]
Casein Kinase I	38.3 μM	-	[13]
CaM Kinase II	29.7 μM	-	[13]

Key Signaling Pathways Modulated by H-89

H-89 is a powerful tool for interrogating signaling pathways, primarily the canonical PKA pathway. However, its off-target effects necessitate careful experimental design and interpretation.

Inhibition of the cAMP/PKA/CREB Pathway

The canonical cAMP signaling pathway involves the activation of PKA by cAMP, leading to the phosphorylation of numerous downstream targets. A key substrate is the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation at Serine 133, regulates gene expression. H-89 directly blocks the PKA catalytic subunit, preventing CREB phosphorylation and subsequent gene transcription.^{[14][15]}



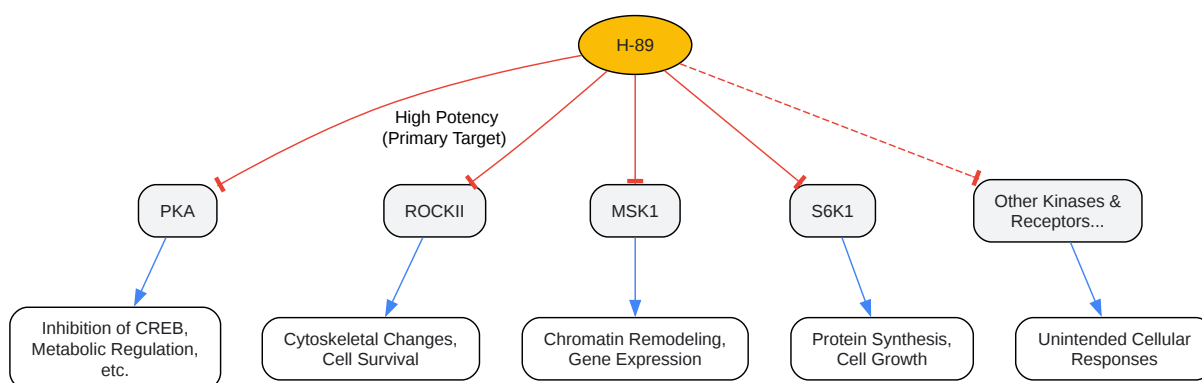
[Click to download full resolution via product page](#)

Caption: H-89 blocks the canonical cAMP/PKA/CREB signaling pathway.

Off-Target Effects and Pathway Crosstalk

While effective against PKA, H-89's utility can be complicated by its inhibition of other kinases, such as ROCKII and MSK1, and its effects on other cellular components like β -adrenergic receptors.[3][8][16]

- **ROCK Inhibition:** The inhibitory effect on ROCKII is particularly relevant, as H-89 has been shown to enhance the survival of dissociated human embryonic stem cells through ROCK inhibition, a PKA-independent effect.[7][17] This highlights that cellular phenotypes observed with H-89 treatment may not be solely attributable to PKA.[3][18][19]
- **TGF- β Pathway Interaction:** In some contexts, the PKA pathway exhibits crosstalk with the TGF- β pathway. One study demonstrated that H-89 blocked TGF- β 1-induced PKA activation and phosphorylation of CREB in retinal pigment epithelial cells.[14]
- **PI3K/Akt Pathway:** In Caco-2 colon cancer cells, H-89 treatment paradoxically led to the activation of the pro-survival kinase Akt/PKB in a PI3-kinase-dependent manner.[20]



[Click to download full resolution via product page](#)

Caption: H-89's primary target (PKA) and significant off-targets.

Experimental Protocols

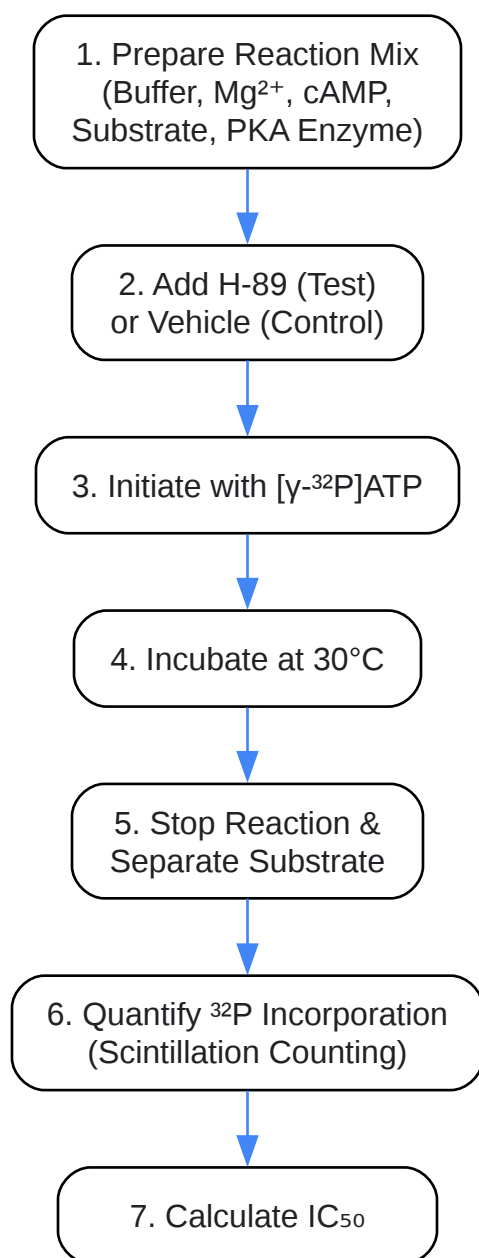
Below are detailed methodologies for common experiments utilizing H-89 to probe kinase activity and signaling pathways.

In Vitro PKA Activity Assay

This protocol is adapted from cell-free assays used to determine the inhibitory constant of H-89.[8] It measures the transfer of radiolabeled phosphate from ATP to a substrate protein.

Methodology:

- **Prepare Reaction Mixture:** In a final volume of 200 μL , combine 50 mM Tris-HCl (pH 7.0), 10 mM magnesium acetate, 2 mM EGTA, and 1 μM cAMP.
- **Add Substrate and Enzyme:** Add 100 μg of a suitable PKA substrate (e.g., histone H2B) and 0.5 μg of purified PKA enzyme.
- **Add Inhibitor:** Add H-89 at various concentrations to respective tubes. Include a vehicle control (e.g., DMSO).
- **Initiate Reaction:** Start the phosphorylation reaction by adding [γ - ^{32}P]ATP (e.g., 3.3-20 μM , with $\sim 4 \times 10^5$ cpm).
- **Incubate:** Allow the reaction to proceed at 30°C for a defined period (e.g., 10-30 minutes).
- **Stop and Separate:** Stop the reaction (e.g., by adding a strong acid or spotting onto phosphocellulose paper) and separate the phosphorylated substrate from the free [γ - ^{32}P]ATP.
- **Quantify:** Measure the incorporated radioactivity using a scintillation counter.
- **Analyze:** Plot the percentage of PKA activity against the inhibitor concentration to determine the IC_{50} value.



[Click to download full resolution via product page](#)

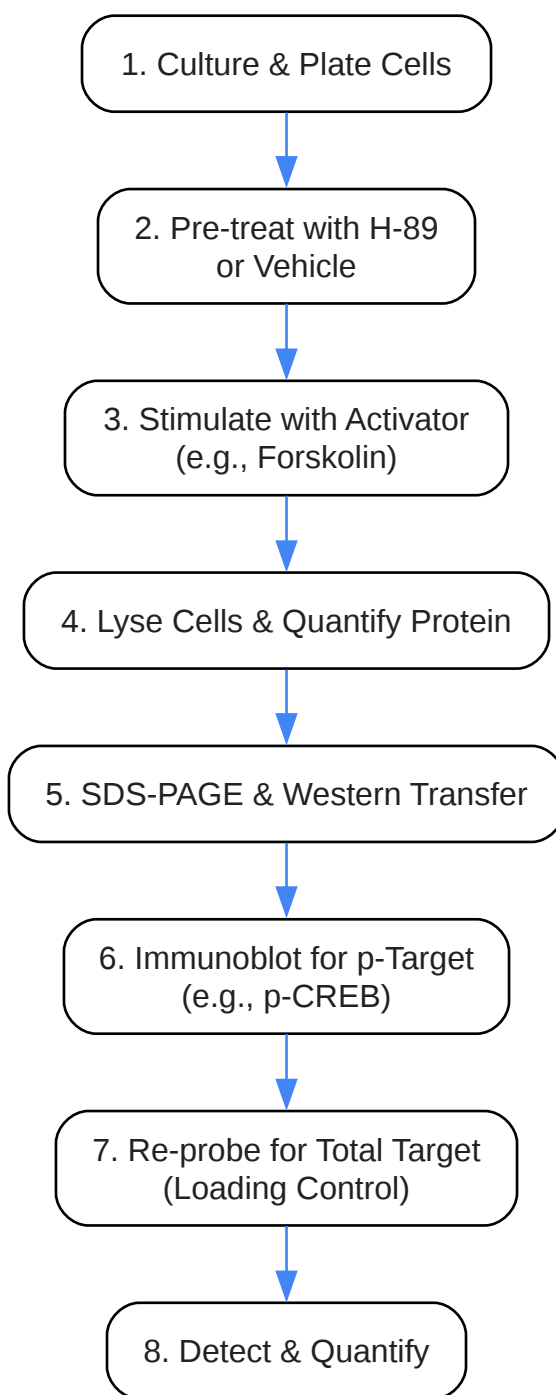
Caption: General workflow for an in vitro PKA kinase inhibition assay.

Western Blot Analysis of PKA Substrate Phosphorylation

This protocol is used to assess the efficacy of H-89 in intact cells by measuring the phosphorylation state of a known PKA substrate, such as CREB.[9][14][21]

Methodology:

- **Cell Culture and Plating:** Culture cells (e.g., SK-N-MC or ARPE-19) to an appropriate confluency in multi-well plates.
- **Serum Starvation (Optional):** To reduce basal kinase activity, serum-starve the cells for several hours or overnight.
- **Inhibitor Pre-treatment:** Treat cells with various concentrations of H-89 (e.g., 1-30 μ M) or vehicle (DMSO) for a specified duration (e.g., 30-60 minutes).
- **Stimulation:** Stimulate the PKA pathway by adding an activator, such as 10-30 μ M Forskolin or 10 ng/mL TGF- β 1, for a short period (e.g., 10-60 minutes).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
 - Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-CREB Ser133).
 - Wash and incubate with an appropriate HRP-conjugated secondary antibody.
 - Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-CREB) to serve as a loading control.
- **Detection and Analysis:** Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 2. H-89 - Wikipedia [en.wikipedia.org]
- 3. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H-89 Dihydrochloride | C₂₀H₂₂BrCl₂N₃O₂S | CID 5702541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. H 89 dihydrochloride [bio-gems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. H 89 dihydrochloride | Protein Kinase A | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 10. raybiotech.com [raybiotech.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. H-89, Dihydrochloride [sigmaaldrich.com]
- 14. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase. | Semantic Scholar [semanticscholar.org]

- 19. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase. | Sigma-Aldrich [sigmaaldrich.com]
- 20. The in vitro effects of H-89, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to H-89 Dihydrochloride Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1255374#molecular-structure-of-h-89-dihydrochloride-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com